Carbavance
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Overview
Description
Carbavance, also known as Meropenem-vaborbactam (Vabomere), is a combination of carbapenem (meropenem) and beta-lactamase inhibitor (vaborbactam). It interferes with bacterial cell wall synthesis in susceptible pathogens through interference with penicillin binding proteins . It was FDA-Approved on August 29th, 2017 for complicated urinary tract infection including pyelonephritis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like Carbavance depend on its molecular structure. Unfortunately, specific information about the physical and chemical properties of Carbavance is not available in the search results .
Scientific Research Applications
Neonates and Children : A review by Unni (2020) highlights the need for more studies of newer antibiotics, including Carbavance, in neonates and children. Despite a paucity of data in the pediatric domain, Carbavance is noted for its current use in pediatric clinical trials.
Clinical Research Innovation : The paper by Chandler & Shapiro (2016) discusses the impact of crowdsourcing on the speed and scale at which scientific research, including clinical studies, can be conducted. This may be relevant for innovative approaches to studying Carbavance's effectiveness.
Biapenem and RPX7009 Combination : Livermore and Mushtaq (2013) explored the in vitro activity of the combination of biapenem (RPX2003) and the β-lactamase inhibitor RPX7009 against carbapenem-resistant Enterobacteriaceae. This study is significant as Carbavance (Biapenem/RPX7009) overcame most resistance due to KPC and other class A carbapenemases. For details, refer to the paper: Livermore & Mushtaq (2013).
Carbapenemase-Producing Enterobacteriaceae Detection : Boutal et al. (2018) developed and validated a lateral flow immunoassay (Carba5) for detecting carbapenemase-producing Enterobacteriaceae, which is crucial for identifying organisms resistant to antibiotics like Carbavance. More details can be found in Boutal et al. (2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;2-[(3R,6S)-2-hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S.C12H16BNO5S/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4;15-11(7-9-2-1-5-20-9)14-10-4-3-8(6-12(16)17)19-13(10)18/h7-12,18,21H,5-6H2,1-4H3,(H,24,25);1-2,5,8,10,18H,3-4,6-7H2,(H,14,15)(H,16,17)/t7-,8-,9+,10+,11-,12-;8-,10-/m10/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJYWZHQLNEXKV-SSHSFQATSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C(CCC(O1)CC(=O)O)NC(=O)CC2=CC=CS2)O.CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1([C@H](CC[C@H](O1)CC(=O)O)NC(=O)CC2=CC=CS2)O.C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)N(C)C)C(=O)O)[C@@H](C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41BN4O10S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbavance | |
CAS RN |
2031124-72-6 |
Source
|
Record name | Meropenem mixture with vaborbactam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2031124726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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